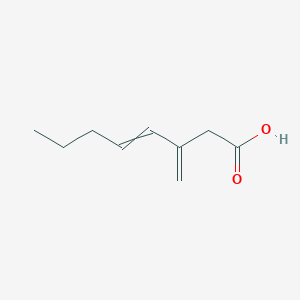![molecular formula C9H15N3O3S B14358770 5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid CAS No. 90352-70-8](/img/structure/B14358770.png)
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic amines and sulfonic acids It is characterized by the presence of an amino group, a sulfonic acid group, and a propylamine substituent on a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Sulfonation of Aniline: Aniline is sulfonated using concentrated sulfuric acid to form 2-aminobenzenesulfonic acid.
Alkylation: 2-Aminobenzenesulfonic acid is then alkylated with 3-chloropropylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfinic acid or a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of sulfinic acid or thiol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methylbenzenesulfonic acid: Similar structure but with a methyl group instead of a propylamine substituent.
3-Amino-1-propanesulfonic acid: Contains a propylamine group but lacks the aromatic ring.
5-Amino-2-methoxybenzenesulfonic acid: Similar structure but with a methoxy group instead of a propylamine substituent.
Uniqueness
5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid is unique due to the presence of both an amino group and a propylamine substituent on the benzene ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
90352-70-8 |
|---|---|
Fórmula molecular |
C9H15N3O3S |
Peso molecular |
245.30 g/mol |
Nombre IUPAC |
5-amino-2-(3-aminopropylamino)benzenesulfonic acid |
InChI |
InChI=1S/C9H15N3O3S/c10-4-1-5-12-8-3-2-7(11)6-9(8)16(13,14)15/h2-3,6,12H,1,4-5,10-11H2,(H,13,14,15) |
Clave InChI |
DMXIORUGSYPMCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)S(=O)(=O)O)NCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


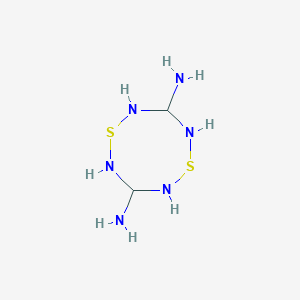
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
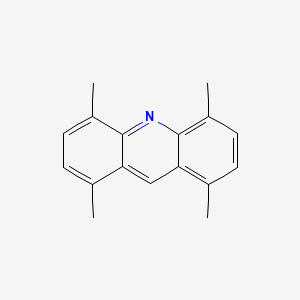
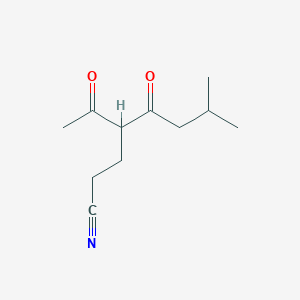
![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
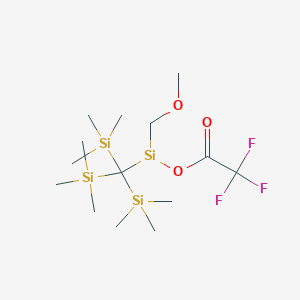

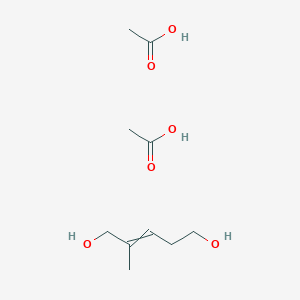
![2-[(3,4-Dimethoxybenzoyl)oxy]-4-hydroxy-6-methoxybenzoic acid](/img/structure/B14358750.png)
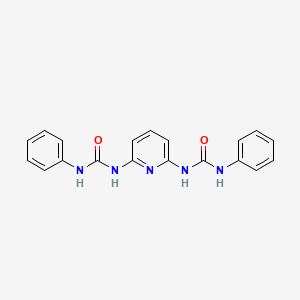
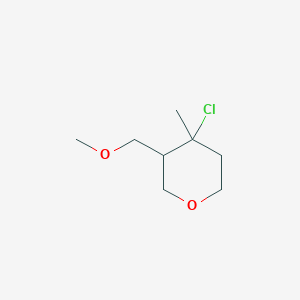
![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
